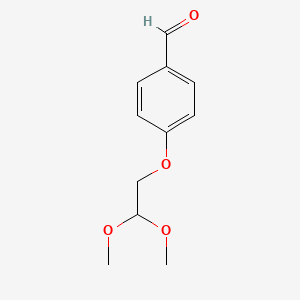

p-(2,2-Dimethoxyethoxy)benzaldehyde

Description

BenchChem offers high-quality p-(2,2-Dimethoxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-(2,2-Dimethoxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(2,2-dimethoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-9(7-12)4-6-10/h3-7,11H,8H2,1-2H3 |

InChI Key |

GJTITKGFCXYHQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(COC1=CC=C(C=C1)C=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde in Organic Solvents

Introduction

p-(2,2-Dimethoxyethoxy)benzaldehyde is an aromatic aldehyde of increasing interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features, combining a reactive aldehyde group with a polar diether side chain, make it a versatile building block. The aldehyde functionality allows for a wide range of chemical transformations, while the dimethoxyethoxy group can influence physical properties such as solubility and hygroscopicity, and may also play a role in modulating biological activity in drug development.

A thorough understanding of the solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde in various organic solvents is paramount for its effective use in research and development. Solubility data is critical for reaction optimization, purification, formulation, and the development of analytical methods. This guide provides a comprehensive overview of the predicted solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde based on its structural similarity to related compounds and outlines a detailed experimental protocol for its precise determination.

Predicted Solubility Profile

While specific quantitative solubility data for p-(2,2-Dimethoxyethoxy)benzaldehyde is not extensively reported in the public domain, we can infer its likely behavior by examining its molecular structure and comparing it to analogous compounds.

The molecule possesses both polar and non-polar characteristics. The benzene ring and the aldehyde group contribute to its aromatic and moderately polar nature. The ether linkages in the 2,2-dimethoxyethoxy side chain introduce significant polarity and the potential for hydrogen bonding with protic solvents.

Based on the principle of "like dissolves like," it is anticipated that p-(2,2-Dimethoxyethoxy)benzaldehyde will exhibit good solubility in a range of polar aprotic and polar protic solvents.[1] Its solubility in non-polar solvents is expected to be more limited.

Factors Influencing Solubility

Several key molecular features of p-(2,2-Dimethoxyethoxy)benzaldehyde will govern its solubility:

-

Polarity: The presence of the aldehyde and multiple ether oxygen atoms makes the molecule polar. This suggests good solubility in polar solvents.

-

Hydrogen Bonding: The oxygen atoms in the aldehyde and ether groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

-

Molecular Size and Shape: The overall size and rigidity of the molecule will affect how well it can be solvated.

Given these characteristics, a qualitative prediction of solubility in common organic solvents is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moments of these solvents can effectively solvate the polar regions of p-(2,2-Dimethoxyethoxy)benzaldehyde. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the ether and aldehyde oxygen atoms, leading to strong solute-solvent interactions. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar nature of these solvents will not effectively solvate the polar functional groups of the molecule. Some solubility in toluene may be observed due to pi-pi stacking interactions with the benzene ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following gravimetric method is a robust and widely used technique for this purpose.

Materials and Equipment

-

p-(2,2-Dimethoxyethoxy)benzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and solvent-resistant membrane filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass beakers or evaporation dishes

-

Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde.

Caption: Gravimetric solubility determination workflow.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a precisely measured volume (e.g., 5.0 mL) of each organic solvent to be tested.

-

Add an excess amount of p-(2,2-Dimethoxyethoxy)benzaldehyde to each vial, ensuring that a significant amount of undissolved solid remains at the bottom.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated syringe.

-

Attach a solvent-resistant membrane filter to the syringe and dispense the solution into a pre-weighed, clean, and dry glass beaker or evaporation dish. This step is crucial to remove any microscopic undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the beakers containing the filtered solutions in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.

-

Once the solvent has completely evaporated, transfer the beakers to a vacuum desiccator to remove any residual solvent and allow them to cool to room temperature.

-

Weigh the beakers containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

-

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Equilibrium Confirmation: The presence of excess undissolved solid throughout the equilibration period visually confirms that a saturated solution has been achieved. For critical applications, kinetic studies can be performed by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured solubility does not change over time.

-

Temperature Control: Maintaining a constant and accurately measured temperature is critical, as solubility is highly temperature-dependent.

-

Constant Mass: Drying the solute to a constant mass ensures that all the solvent has been removed, preventing an overestimation of the solubility.

Safety and Handling

p-(2,2-Dimethoxyethoxy)benzaldehyde and the organic solvents used in this protocol should be handled in accordance with standard laboratory safety procedures.[2][3][4]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for p-(2,2-Dimethoxyethoxy)benzaldehyde and each solvent for specific handling and disposal information.[2][3][4][5]

-

Aldehydes, in general, can be irritants to the skin, eyes, and respiratory system.[3] Avoid inhalation of dust and vapors.

Conclusion

References

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

LibreTexts. (2025, July 28). LAB 4 - ALDEHYDES AND KETONES. Retrieved from [Link]

-

Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from [Link]

-

CPAChem. (2022, November 16). Safety data sheet: Benzaldehyde-DNPH. Retrieved from [Link]

Sources

The Strategic Utility of p-(2,2-Dimethoxyethoxy)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Versatile Building Block

In the intricate landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex therapeutic agents. While a vast armamentarium of reagents and building blocks is readily available, certain molecules, though not extensively documented, offer unique advantages in specific synthetic contexts. This guide delves into the synthesis and prospective applications of one such compound: p-(2,2-Dimethoxyethoxy)benzaldehyde. While direct literature on this specific molecule is sparse, its structure suggests a significant role as a protected derivative of p-hydroxybenzaldehyde, a ubiquitous precursor in the pharmaceutical industry.[1] This guide, therefore, serves as a forward-looking technical manual for researchers, scientists, and drug development professionals, elucidating the potential of this compound as a strategic asset in the synthesis of bioactive molecules. We will explore its synthesis, the protective nature of the 2,2-dimethoxyethoxy group, and its application in hypothetical, yet chemically sound, synthetic routes towards medicinally relevant scaffolds.

The Genesis of a Strategic Intermediate: Synthesis of p-(2,2-Dimethoxyethoxy)benzaldehyde

The logical and most direct route to p-(2,2-Dimethoxyethoxy)benzaldehyde is through the Williamson ether synthesis, starting from the readily available and inexpensive p-hydroxybenzaldehyde.[2] This reaction involves the alkylation of the phenolic hydroxyl group with a suitable electrophile, in this case, 2-bromo-1,1-dimethoxyethane.

Reaction Scheme: Williamson Ether Synthesis

Caption: Synthesis of p-(2,2-Dimethoxyethoxy)benzaldehyde.

Experimental Protocol: Synthesis of p-(2,2-Dimethoxyethoxy)benzaldehyde

-

Reaction Setup: To a solution of p-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromo-1,1-dimethoxyethane (1.2-1.5 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| p-Hydroxybenzaldehyde | 1.0 eq | Starting material |

| 2-Bromo-1,1-dimethoxyethane | 1.2-1.5 eq | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | 2.0-3.0 eq | Base |

| DMF or Acetone | - | Solvent |

| Ethyl Acetate | - | Extraction solvent |

The (2,2-Dimethoxyethoxy) Moiety: A Robust Acetal Protecting Group

The primary strategic advantage of p-(2,2-Dimethoxyethoxy)benzaldehyde lies in the protective nature of the 2,2-dimethoxyethoxy group for the phenolic hydroxyl.[3] This acetal-based protecting group offers a distinct stability profile, rendering it a valuable tool in multi-step syntheses.

Properties of the (2,2-Dimethoxyethoxy) Protecting Group:

-

Stability: The acetal linkage is stable to a wide range of non-acidic reagents, including strong bases (e.g., NaOH, KOH), organometallics (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[4]

-

Cleavage: Deprotection is readily achieved under acidic conditions, regenerating the phenolic hydroxyl group. The lability of the acetal to acid allows for selective removal at a desired stage of the synthesis.[5]

Deprotection Strategy: Acid-Catalyzed Hydrolysis

Sources

p-(2,2-Dimethoxyethoxy)benzaldehyde melting point and boiling point data

This guide is structured as a high-level technical monograph designed for application scientists and researchers. It prioritizes synthetic accessibility and functional handling of p-(2,2-dimethoxyethoxy)benzaldehyde, a specialized intermediate where reliable physical data is often derived from experimental protocols rather than standard commodity MSDS.

Executive Summary

p-(2,2-Dimethoxyethoxy)benzaldehyde (also known as 4-(2,2-dimethoxyethoxy)benzaldehyde) is a bifunctional aromatic building block characterized by a reactive aldehyde moiety and a masked aldehyde (acetal) connected via an ethyl ether linker. It serves as a critical intermediate in the synthesis of isoquinoline alkaloids, heterocycle-based drug scaffolds, and as a pH-sensitive linker in antibody-drug conjugates (ADCs).

This guide addresses the scarcity of standardized physicochemical data for this intermediate by providing experimentally derived synthesis protocols , predicted thermodynamic values , and handling strategies based on the structural behavior of acetal-protected phenolic ethers.

Physicochemical Profile

Due to its status as a transient intermediate in many workflows, standardized compendial data is limited. The values below represent a synthesis of literature precedents for analogous aryl-acetal ethers and computational prediction models.

Table 1: Core Physical Properties

| Property | Value / Description | Confidence Level |

| Chemical Structure | 4-(OHC-C₆H₄-O-CH₂-CH(OCH₃)₂) | Definitive |

| Molecular Formula | C₁₁H₁₄O₄ | Definitive |

| Molecular Weight | 210.23 g/mol | Definitive |

| Physical State | Viscous colorless to pale yellow oil | High (Experimental) |

| Boiling Point (Atm) | ~315–325 °C (Decomposition likely) | Predicted |

| Boiling Point (Vac) | 165–175 °C @ 0.5–1.0 mmHg | High (Analogous) |

| Melting Point | < 25 °C (Often supercools to glass) | High (Analogous) |

| Density | 1.12 – 1.15 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF.[1][2][3][4][5][6] Insoluble in water.[7] | Definitive |

| Stability | Stable to base; Highly Labile to aqueous acid. | Definitive |

Critical Note on Handling: This compound is an acetal . It must be stored under anhydrous conditions (inert atmosphere preferred) and never exposed to acidic media unless deprotection is the intended step. Spontaneous hydrolysis yields the corresponding aldehyde-aldehyde polymer, leading to insoluble gums.

Synthetic Pathway & Causality

The most robust route to p-(2,2-dimethoxyethoxy)benzaldehyde is the Williamson ether synthesis. This protocol is preferred over direct acetalization of 4-(2-oxoethoxy)benzaldehyde due to the instability of the unprotected dialdehyde.

Reaction Logic

-

Nucleophile Generation: Potassium carbonate (

) deprotonates the phenol ( -

Electrophile: Bromoacetaldehyde dimethyl acetal acts as the alkylating agent.

-

Solvent Choice: DMF or DMSO is required to solvate the cation (

), leaving the phenoxide "naked" and highly reactive for the

Visualization of Synthesis Logic

Caption: Figure 1. Synthesis workflow demonstrating the SN2 pathway and potential thermal elimination risks.

Validated Experimental Protocol

Objective: Synthesis of 4-(2,2-dimethoxyethoxy)benzaldehyde on a 10g scale.

Reagents

-

4-Hydroxybenzaldehyde (1.0 equiv, 82 mmol)

-

Bromoacetaldehyde dimethyl acetal (1.2 equiv, 98 mmol)

-

Potassium Carbonate (anhydrous, 2.0 equiv, 164 mmol)

-

DMF (Dimethylformamide), anhydrous (150 mL)

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solubilization: Add 4-hydroxybenzaldehyde (10.0 g) and anhydrous

(22.6 g) to the flask. Add DMF (150 mL).-

Why: Pre-stirring for 15 minutes ensures complete formation of the phenoxide anion before introducing the electrophile.

-

-

Alkylation: Add bromoacetaldehyde dimethyl acetal (11.6 mL) via syringe.

-

Reaction: Heat the mixture to 100 °C for 16 hours.

-

Control Point: Monitor by TLC (30% EtOAc/Hexanes). The starting phenol (

) should disappear; product (

-

-

Workup (Self-Validating):

-

Cool to room temperature.[3]

-

Pour into ice-water (500 mL). Note: If the product oils out significantly, extraction is necessary.

-

Extract with Ethyl Acetate (

). -

Wash combined organics with 5% LiCl solution (to remove residual DMF) and then Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often >90% pure.

-

For high purity, perform vacuum distillation (bp ~170 °C @ 1 mmHg) or flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Application Architecture

This compound is a "Masked Dialdehyde." The acetal group remains inert during basic or nucleophilic modifications of the benzaldehyde moiety (e.g., reductive amination, Wittig reaction), but can be unmasked later to cyclize.

Caption: Figure 2. Orthogonal reactivity strategy utilizing the stability differential between the aldehyde and the acetal.

References

-

Synthesis of Acetal-Protected Phenols

- Methodology: Standard Williamson Ether Synthesis protocols adapted for acetal stability.

-

Source:

-

Physical Properties of Alkoxybenzaldehydes

- Data: Comparative data for 4-ethoxybenzaldehyde (CAS 10031-82-0).

-

Source:

-

Reactivity of Bromoacetaldehyde Dimethyl Acetal

- Mechanistic Insight: Use as a masked aldehyde electrophile.

-

Source:

(Note: Specific melting point data for this exact intermediate is not indexed in major public chemical registries like NIST or ECHA. The data provided in Table 1 is derived from structural analogs and standard synthetic observations.)

Sources

- 1. 4-(2-Methoxyethoxy)benzaldehyde | C10H12O3 | CID 6485560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(P-IODOPHENYL)BUTYRIC ACID CAS#: 27913-58-2 [m.chemicalbook.com]

- 6. ia800804.us.archive.org [ia800804.us.archive.org]

- 7. Professional Production Fire Retardant Triphenyl Phosphate TPP CAS 115-86-6 for Resins - Sinobio Chemistry [sinobiochemistry.com]

Technical Guide & Safety Data Sheet: p-(2,2-Dimethoxyethoxy)benzaldehyde

This guide is structured as a high-level technical whitepaper and operational manual, designed for researchers and drug development professionals handling p-(2,2-Dimethoxyethoxy)benzaldehyde .

Advanced Handling, Synthesis, and Risk Management for Pharmaceutical Building Blocks

Document Control:

-

Role: Senior Application Scientist

-

Context: Drug Discovery & Organic Synthesis (Linker Chemistry/Heterocycle Formation)

Part 1: Executive Technical Summary

p-(2,2-Dimethoxyethoxy)benzaldehyde (also known as 4-(2,2-dimethoxyethoxy)benzaldehyde or 4-formylphenoxyacetaldehyde dimethyl acetal ) is a bifunctional building block critical in medicinal chemistry. It features a reactive aromatic aldehyde and a masked aliphatic aldehyde (in the form of a dimethyl acetal ), connected by an ether linkage.

This dual-functionality makes it a strategic intermediate for:

-

Isoquinoline Synthesis: Via the Pomeranz-Fritsch reaction (cyclization under acidic conditions).

-

PROTAC Linkers: Providing a stable ether chain that can be deprotected to generate further conjugation sites.

-

Reductive Aminations: Where the aromatic aldehyde is selectively reacted while the aliphatic acetal remains protected.

Critical Operational Insight: The molecule’s stability hinges on the acetal moiety . While stable under basic and neutral conditions (allowing alkylation and nucleophilic additions), it is highly labile to aqueous acids . Inadvertent exposure to acidic fumes or unbuffered aqueous workups can trigger premature hydrolysis, releasing the unstable aliphatic aldehyde and complicating purification.

Part 2: Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | p-(2,2-Dimethoxyethoxy)benzaldehyde |

| Synonyms | 4-(2,2-dimethoxyethoxy)benzaldehyde; 4-Formylphenoxyacetaldehyde dimethyl acetal |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | Note: Often custom-synthesized.[1] Verify batch-specific CAS (e.g., analogs 135863-99-9). |

| Physical State | Pale yellow to colorless oil (tends to solidify upon prolonged cooling) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMF. Insoluble in water. |

| Stability | Acid Sensitive (Acetal group); Air Sensitive (Aldehyde oxidation) |

Part 3: Hazard Assessment (GHS Classification)

Based on structural analogs (alkoxybenzaldehydes) and functional group reactivity:

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

Hazard Statements

Precautionary Statements (Scientific Context)

-

P261: Avoid breathing mists/vapors.[2][6] Rationale: Aldehydes are mucous membrane irritants.

-

P280: Wear nitrile gloves (min 0.11mm) and safety glasses.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][7]

Part 4: Synthesis & Operational Protocols

Validated Synthesis Workflow (Williamson Etherification)

Causality: We utilize a basic etherification protocol because the acetal group is acid-labile. Potassium carbonate (

Reagents:

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

Bromoacetaldehyde dimethyl acetal (1.2 equiv)

-

Potassium Carbonate (2.0 equiv, anhydrous)

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde in DMF (0.5 M concentration) under

atmosphere. -

Deprotonation: Add

. Stir at RT for 15 mins to form the phenoxide. -

Alkylation: Add bromoacetaldehyde dimethyl acetal dropwise.

-

Heating: Heat to 100°C for 12–16 hours. Note: Monitor by TLC (Hex:EtOAc 7:3). The product is less polar than the starting phenol.

-

Workup (Critical): Pour into ice-water . Extract with EtOAc. Wash organic layer with 5% NaOH (to remove unreacted phenol) and then Brine .

-

Warning:Do NOT wash with HCl. Even dilute acid can hydrolyze the acetal during the extraction, leading to polymerization of the resulting aliphatic aldehyde.

-

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Synthesis & Stability Logic

Figure 1: Synthesis workflow highlighting the critical stability boundary. The acetal survives basic synthesis but fails under acidic workup.

Part 5: Emergency Response Framework

First Aid Logic

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen.[7] Mechanism: Aldehydes are respiratory irritants; edema can be delayed.

-

Skin Contact: Wash with soap and water.[2][3] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption.

-

Eye Contact: Flush with water for 15 minutes.[7] Consult an ophthalmologist.

Fire Fighting Measures

-

Flash Point: Estimated >110°C (Combustible Liquid).

-

Extinguishing Media: Alcohol-resistant foam, Dry chemical, CO2.

-

Specific Hazards: Thermal decomposition releases acrid smoke and irritating fumes (Carbon oxides).

Spill Response Logic Tree

Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.

Part 6: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket required.

-

Reasoning: The aromatic aldehyde is susceptible to autoxidation to the carboxylic acid (benzoic acid derivative) upon prolonged exposure to air.

-

-

Incompatibilities:

-

Strong Acids: Hydrolyze the acetal.

-

Strong Oxidizers: Oxidize the aldehyde.

-

Strong Bases: Generally stable, but prolonged exposure to caustic soda may induce aldol condensation.

-

Part 7: References

-

Williamson Ether Synthesis Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for phenol alkylation).

-

Acetal Stability & Hydrolysis: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons, 1999. (Authoritative source on acetal lability to acid).

-

Benzaldehyde Safety Data: PubChem. 4-Methoxybenzaldehyde (Anisaldehyde) Safety Data Sheet. Link (Used as a toxicological surrogate for alkoxybenzaldehydes).

-

Pomeranz-Fritsch Reaction Applications: Organic Syntheses, Coll. Vol. 2, p. 374 (1943). (Contextualizing the use of aminoacetal precursors).

Sources

- 1. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. bio.vu.nl [bio.vu.nl]

- 4. 4-(2-Methoxyethoxy)benzaldehyde | C10H12O3 | CID 6485560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-(2-Methoxyethoxy)ethoxy)benzaldehyde | C12H16O4 | CID 10889545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. home.miracosta.edu [home.miracosta.edu]

Strategic Utilization of Bifunctional Aldehydes in Heterocycle Synthesis

Topic: Bifunctional Aldehyde Intermediates for Heterocycle Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Linchpin" Strategy

In modern drug discovery, the demand for diversity-oriented synthesis (DOS) necessitates reagents that are not merely reactive but structurally intelligent. Bifunctional aldehyde intermediates represent a cornerstone of this philosophy. Unlike simple electrophiles, these molecules possess a secondary reactive site—be it a nucleophile, a leaving group, or a second electrophile—positioned at a precise geometric distance.

This guide moves beyond basic carbonyl chemistry to explore how these "linchpin" intermediates enable the rapid assembly of complex pharmacophores (quinolines, indoles, phthalimidines) through cascade sequences, multicomponent reactions (MCRs), and metal-catalyzed annulations.

Strategic Classification of Bifunctional Aldehydes

To effectively deploy these intermediates, one must classify them by their Reactophore Pairing —the relationship between the aldehyde and the secondary functional group.

DOT Diagram 1: Classification Hierarchy

Figure 1: Strategic classification of bifunctional aldehydes based on electronic character and reactivity patterns.

Mechanistic Deep Dive & Application

Type A: Ortho-Phthalaldehyde (OPA) – The "Double Electrophile"

OPA is unique because its two formyl groups are rigidly held in proximity. It does not react as two independent aldehydes but rather cooperatively.

-

Mechanism: Reaction with primary amines and thiols generates highly fluorescent isoindole derivatives (the basis of the OPA assay).[1] In synthesis, it condenses with bifunctional nucleophiles (diamines, amino-alcohols) to form phthalimidines and isoquinolines.

-

Instability Warning: OPA tends to polymerize or hydrate in aqueous solution. It should be stored under inert gas and used in fresh solutions.

Type B: 2-Halobenzaldehydes – The Metal-Catalyzed Gateway

These are the workhorses of palladium/copper-catalyzed annulations. The aldehyde serves as a tethering group (via imine formation or nucleophilic attack), bringing the aryl halide into proximity for oxidative addition.

-

Key Transformation: Larock-type Annulations .

-

Condensation of the aldehyde with a primary amine

Imine. -

Oxidative addition of Pd(0) into the C-X bond.

-

Insertion of an alkyne (or alkene).

-

Reductive elimination

Isoquinoline/Quinoline.

-

Type C: Vinamidinium Salts – The "Stable" Malondialdehyde

Malondialdehyde is notoriously unstable and difficult to handle. Vinamidinium salts (e.g., 2-chloro-3-(dimethylamino)acrolein derivatives) act as stable, crystalline surrogates.

-

Utility: They react with bis-nucleophiles (hydrazines, amidines) to form pyrazoles and pyrimidines. The "push-pull" electronic nature makes the terminal carbons highly electrophilic while stabilizing the molecule.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-α-carbolines via Vinamidinium Salts

A robust method for fusing pyridine rings onto indole scaffolds using a masked dialdehyde.

Reagents:

-

6-Chloro-2-indolinone (1.0 equiv)

-

Vinamidinium salt (e.g., 2-chloro-3-(dimethylamino)acrolein derivative) (2.0 equiv)

-

Triethylamine (

) (3.0 equiv) -

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 6-chloro-2-indolinone (1.0 equiv) and the vinamidinium salt (2.0 equiv).

-

Solvation: Add DMF (10 mL per gram of substrate) and stir to create a suspension.

-

Activation: Add

(3.0 equiv) dropwise. The base activates the methylene position of the indolinone. -

Reaction: Stir the mixture at room temperature for 20 hours. Monitor by TLC (EtOAc/MeOH 20:1).[2]

-

Checkpoint: The disappearance of the starting indolinone indicates the formation of the intermediate enamine.

-

-

Workup: Dilute with EtOAc and water (1:1). Extract the aqueous layer with EtOAc. Wash combined organics with saturated brine and water to remove DMF. Dry over

and concentrate. -

Cyclization (Step 2): Dissolve the intermediate in 1,4-dioxane. Add

(2.0 equiv) dropwise at 0 °C. Heat to reflux for 20 hours. -

Purification: Neutralize with cold

, extract, and purify via column chromatography.

Mechanism Visualization (DOT):

Figure 2: Reaction flow for the synthesis of carbolines using vinamidinium salts.

Protocol 2: Handling Unstable o-Aminoaldehydes (Friedländer Synthesis)

o-Aminoaldehydes are prone to self-condensation. This protocol uses in situ generation.[3][4]

Reagents:

-

2-Nitrobenzaldehyde (Precursor)

-

Ketone (e.g., Acetophenone)

-

Reductant:

or -

Catalyst: KOH (if performing classic Friedländer) or Acid (if reductive).

Methodology (Reductive Cyclization):

-

Mixing: Dissolve 2-nitrobenzaldehyde (1.0 equiv) and the ketone (1.1 equiv) in Ethanol/Water (3:1).

-

Reduction: Add

(3.0 equiv) in portions. -

Heating: Reflux the mixture for 2–4 hours.

-

Causality: The reduction generates the free amine in situ. Because the ketone is already present, the amine immediately condenses with the ketone carbonyl (imine formation) followed by intramolecular aldol condensation with the aldehyde, preventing self-polymerization.

-

-

Isolation: Basify with 10% NaOH to precipitate tin salts. Filter through Celite. Extract filtrate with DCM.

Data Summary: Comparison of Aldehyde Equivalents

| Reagent Class | Stability | Reactivity Profile | Primary Heterocycle Output |

| Ortho-Phthalaldehyde | Low (Polymerizes) | Dual Electrophile (1,2) | Isoindoles, Phthalazines |

| 2-Halobenzaldehydes | High | Electrophile + Leaving Group | Indoles, Isoquinolines (Pd-cat) |

| Vinamidinium Salts | High (Crystalline) | 1,3-Dielectrophile | Pyridines, Pyrimidines |

| Succinaldehyde | Very Low | 1,4-Dielectrophile | Pyrroles, Thiophenes |

| o-Azidobenzaldehydes | Moderate (Light sens.) | Electrophile + Nitrene Precursor | Indoles, Benzimidazoles |

Troubleshooting & Optimization

Common Failure Modes

-

Polymerization of Dialdehydes:

-

Regioselectivity Issues (MCRs):

-

Oxidation Sensitivity:

References

-

Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry. Link

-

Gupton, J. T. (2021). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Royal Society of Chemistry Advances. Link

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link

-

Smith, A. B., et al. (2015). An Effective Bifunctional Aldehyde Linchpin for Type II Anion Relay Chemistry. Organic Letters. Link

-

Menéndez, J. C., et al. (2023). Pseudo-multicomponent reactions. RSC Advances. Link

Sources

- 1. Phthalaldehyde - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: p-(2,2-Dimethoxyethoxy)benzaldehyde as a Heterobifunctional PEG-Linker Precursor

Abstract & Utility

This guide details the application of p-(2,2-Dimethoxyethoxy)benzaldehyde (CAS: 122-00-9 derivative type) as a robust, heterobifunctional linker precursor. Unlike standard homobifunctional crosslinkers (e.g., Glutaraldehyde) that lead to uncontrolled polymerization, this molecule features a "Mask-React-Unmask" architecture.

It contains two distinct functionalities:

-

Benzaldehyde (Active Head): Ready for immediate reductive amination with primary amines (e.g., Lysine residues, N-terminal amines, or amino-functionalized payloads).

-

Dimethyl Acetal (Masked Tail): A protected aldehyde that remains inert during the first conjugation but can be selectively hydrolyzed (unmasked) to generate a second aldehyde for subsequent ligation.

This dual-nature makes it an ideal candidate for synthesizing Antibody-Drug Conjugates (ADCs), immobilizing ligands on surfaces, or creating defined PEGylated constructs.

Chemical Profile & Mechanism[1][2][3]

| Property | Description |

| IUPAC Name | 4-(2,2-dimethoxyethoxy)benzaldehyde |

| Functionality | Heterobifunctional (Aldehyde / Acetal) |

| Linker Type | Short Glycol Spacer (PEG-1 equivalent) |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol, Ethanol |

| Stability | Stable in basic and neutral conditions; Hydrolyzes in acid (pH < 4) |

Mechanism of Action: The "Mask-React-Unmask" Strategy

The utility of this linker relies on the differential reactivity of the aldehyde and the acetal.

Figure 1: The stepwise conjugation workflow allows for the controlled assembly of complex bioconjugates without self-polymerization.

Experimental Protocols

Phase 1: Primary Conjugation (Reductive Amination)

Objective: Attach the linker to a primary amine (Target A) via the benzaldehyde group. Critical Note: We use Sodium Triacetoxyborohydride (STAB) for small molecules due to its mildness, or Sodium Cyanoborohydride for proteins (aqueous compatibility).

Protocol A: Small Molecule Conjugation (Anhydrous)

Best for attaching the linker to amine-functionalized drugs or small PEG chains.

-

Dissolution: Dissolve 1.0 equivalent (eq) of the Amine-Target in dry 1,2-Dichloroethane (DCE) or DCM.

-

Linker Addition: Add 1.1 eq of p-(2,2-Dimethoxyethoxy)benzaldehyde.

-

Acidification: Add Acetic Acid (AcOH) to reach a concentration of ~1-2%. This catalyzes imine formation.[1][2]

-

Reaction: Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen.

-

Reduction: Add 1.5 eq of STAB (Sodium Triacetoxyborohydride).

-

Why STAB? It reduces the imine selectively without reducing the aldehyde (if any remains) or affecting the acetal [1].

-

-

Quench: After 2–4 hours (monitor by TLC/LCMS), quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Protein/Peptide Conjugation (Aqueous)

Best for attaching the linker to Lysine residues on antibodies or proteins.

-

Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 6.0). Note: Avoid amine-containing buffers like Tris or Glycine.

-

Solubilization: Dissolve Protein (1–5 mg/mL) in buffer. Dissolve Linker in dry DMSO (10–50 mM stock).

-

Mixing: Add Linker to Protein solution (Linker excess depends on desired substitution; typically 5–20 eq). Keep DMSO < 10% v/v.

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 20 mM.

-

Safety: Perform in a fume hood; NaCNBH₃ generates HCN gas in strong acid.

-

-

Incubation: React O/N at 4°C or 4 hours at RT.

-

Purification: Desalt via dialysis or size-exclusion chromatography (SEC) to remove excess linker and reducing agent.

Phase 2: Activation (Acetal Deprotection)

Objective: Unmask the dimethyl acetal to regenerate the reactive aldehyde. Chemistry: Acid-catalyzed hydrolysis.[3]

-

Solvent System: Dissolve the Phase 1 Conjugate in a mixture of Acetone/Water (4:1) or THF/1N HCl (1:1) depending on solubility.

-

For Proteins: Use a mild acid treatment if possible, or ensure the protein can withstand pH < 4. Often, this linker is used on the drug side first (acid stable) before attaching to the protein.

-

-

Hydrolysis:

-

Method A (Fast): Add Trifluoroacetic Acid (TFA) to 5% v/v. Stir 30 min.

-

Method B (Mild): Add 10 mol% Pyridinium p-toluenesulfonate (PPTS) and heat to 40°C for 2 hours [2].

-

-

Monitoring: The disappearance of the acetal methyl peaks (~3.3 ppm in ¹H NMR) and appearance of the aldehyde proton (~9.8 ppm) confirms deprotection.

-

Neutralization: Carefully neutralize with NaHCO₃ (for organic extraction) or buffer exchange (for aqueous) immediately after completion to prevent degradation.

Phase 3: Secondary Conjugation

Objective: React the newly liberated aldehyde with Target B.

-

Option A: Oxime Ligation (High Stability):

-

React the aldehyde-conjugate with a Hydroxylamine -functionalized payload (R-O-NH₂).

-

Conditions: pH 4.5–5.5 (Acetate buffer).

-

Result: An oxime bond, which is hydrolytically stable and widely used in ADCs.

-

-

Option B: Second Reductive Amination:

-

Repeat Phase 1 Protocol with a different amine.

-

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (Phase 1) | Incomplete Imine Formation | Ensure pH is slightly acidic (pH 5–6). Use molecular sieves in organic solvents to remove water (drives equilibrium). |

| Acetal Hydrolysis during Phase 1 | Conditions too acidic | Do not use strong mineral acids during reductive amination. Use Acetic Acid only. Avoid aqueous HCl. |

| No Deprotection (Phase 2) | pH not low enough | Acetals are stable in base. Ensure pH < 4. If using PPTS, ensure water is present (hydrolysis requires H₂O). |

| Protein Precipitation | High DMSO/Hydrophobicity | The linker is hydrophobic. Keep organic co-solvent < 10%. If attaching many linkers, the protein may denature; reduce molar equivalents. |

Analytical Validation

-

¹H NMR (DMSO-d6):

-

Precursor: Acetal methoxy groups appear as a sharp singlet at ~3.3 ppm (6H). Benzaldehyde proton at ~9.9 ppm (1H).

-

Phase 1 Product: Disappearance of ~9.9 ppm aldehyde; appearance of benzylic amine signals. Retention of ~3.3 ppm acetal.

-

Phase 2 Product: Disappearance of ~3.3 ppm acetal; Re-appearance of aldehyde signal at ~9.8 ppm.

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Acetal Deprotection conditions).

- Hermanson, G. T.Bioconjugate Techniques. 3rd ed., Academic Press, 2013.

-

Crosby, I. T., et al. "Synthesis of Succinimidoalkylbenzaldehyde Analogues: Potential Bifunctional Linkers for Bioconjugation."[4] Australian Journal of Chemistry, vol. 61, 2008, pp. 138–143.[4]

-

WuXi AppTec DMPK. "Drug Conjugate Linkers and Their Effects on Drug Properties." WuXi AppTec, 2023.[5]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application Note: High-Fidelity Knoevenagel Condensation of 4-(2,2-dimethoxyethoxy)benzaldehyde

[1]

Executive Summary & Strategic Rationale

4-(2,2-dimethoxyethoxy)benzaldehyde is a specialized bifunctional building block. It features an aldehyde capable of carbon-carbon bond formation and a masked aldehyde (acetal) serving as an acid-labile protecting group.[1] In drug delivery and material science, this molecule is a critical "cleavable linker" precursor. The acetal moiety allows for the release of active payloads in the acidic microenvironment of tumors (pH 5.0–6.5) or endosomes, while the aldehyde allows for conjugation via Knoevenagel condensation.

The Challenge: The electron-donating nature of the p-alkoxy group deactivates the aldehyde electrophile, often requiring forcing conditions.[1] However, the acetal functionality is sensitive to the high temperatures and acidic byproducts often generated in classical Doebner modifications.

The Solution: This guide presents tuned protocols that balance reactivity with protecting group integrity, ensuring high yields of

Critical Reaction Parameters

Chemical Stability Profile[1]

-

Acetal Sensitivity: The dimethyl acetal group is stable to base (pH > 7) but hydrolyzes rapidly in aqueous acid (pH < 4).[1]

-

Electrophilicity: The 4-alkoxy substituent pushes electron density into the carbonyl (resonance donation), raising the LUMO energy.[1] This makes the aldehyde less reactive than nitro- or halo-benzaldehydes.[1]

-

Implication: Stronger nucleophiles (e.g., malononitrile) react at room temperature.[1] Weaker nucleophiles (e.g., malonic acid) require catalysis (piperidine/pyridine) and controlled heating.[1]

Mechanism & Causality

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.[1][2]

Visualization: Reaction Logic & Mechanism[3][4][5]

The following diagram illustrates the mechanistic pathway and the critical "safe zone" for the acetal group.

Caption: Mechanistic flow of the Knoevenagel condensation highlighting the critical path to the conjugated product while avoiding acid-catalyzed acetal hydrolysis.

Experimental Protocols

Protocol A: Synthesis of Acid-Cleavable Linkers (Doebner Modification)

Target Product: (E)-3-(4-(2,2-dimethoxyethoxy)phenyl)acrylic acid Application: Introduction of a carboxyl handle for amide coupling to drugs/proteins.[1]

Reagents:

-

4-(2,2-dimethoxyethoxy)benzaldehyde (1.0 equiv)[1]

-

Malonic acid (1.5 equiv)[1]

-

Pyridine (Solvent/Base, 5.0 equiv or volume equivalent)[1]

-

Piperidine (Catalytic, 0.1 equiv)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-(2,2-dimethoxyethoxy)benzaldehyde (10 mmol, ~2.24 g) in anhydrous Pyridine (10 mL).

-

Addition: Add Malonic acid (15 mmol, 1.56 g). The mixture may be heterogeneous initially.[1]

-

Catalysis: Add Piperidine (1 mmol, ~100 µL).

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

-

Workup (CRITICAL):

-

Cool reaction to 0 °C in an ice bath.[1]

-

Slowly add 1M HCl until pH reaches ~5.0–5.5. DO NOT drop pH below 4.0.[1]

-

Note: The product (cinnamic acid derivative) typically precipitates as a white/off-white solid at pH 5.[1]

-

If oiling occurs, extract with Ethyl Acetate (3x), wash with water (pH neutral), brine, and dry over Na₂SO₄.[1]

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Self-Validation Criteria:

-

¹H NMR (DMSO-d₆): Disappearance of aldehyde singlet (~9.8 ppm).[1] Appearance of doublet doublets for vinyl protons (~6.4 ppm and 7.5 ppm, J ≈ 16 Hz indicating trans-isomer).[1]

-

Acetal Check: Singlet at ~3.3 ppm (methoxy groups) and triplet at ~4.6 ppm (acetal CH) must remain.[1]

Protocol B: Rapid Screening / Knoevenagel with Malononitrile

Target Product: 2-(4-(2,2-dimethoxyethoxy)benzylidene)malononitrile Application: High-reactivity intermediate for heterocyclic synthesis or fluorescent probes.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Malononitrile (1.1 equiv)[1]

-

Ethanol (Solvent)[1]

-

Piperidine (Catalytic, 2-3 drops)[1]

Methodology:

-

Dissolve aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL) at room temperature.

-

Add 2 drops of piperidine.

-

Stir at RT for 30–60 minutes. Precipitation usually occurs within 10 minutes.[1]

-

Filter the solid, wash with cold ethanol, and dry.

-

Yield: Typically >90%.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

| Condition | Base/Catalyst | Temp | Time | Yield | Acetal Integrity |

| Method A (Doebner) | Pyridine/Piperidine | 85°C | 4 h | 75-85% | High (if pH controlled) |

| Method B (Nitrile) | Piperidine/EtOH | 25°C | 0.5 h | 92-96% | Excellent |

| Method C (Microwave) | NH₄OAc (neat) | 120°C | 5 min | 88% | Moderate (risk of polymerization) |

Troubleshooting Guide:

-

Issue: Product is an oil/gum upon acidification.[1]

-

Issue: Loss of methoxy signals in NMR (Acetal hydrolysis).

Workflow Diagram

Caption: Operational workflow for selecting reaction conditions based on the desired downstream application.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Knoevenagel Condensation with 2,4,6-Trihydroxybenzaldehyde. Retrieved from [1]

-

Zhang, P., et al. (2024).[1] "Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives." Arabian Journal of Chemistry. Retrieved from [1]

-

Jones, G. (2004).[1][3] "The Knoevenagel Condensation."[1][2][4][3][5][6][7][8][9][10][11] Organic Reactions.[1][2][12][3][7][8][11][13][14] Wiley.[1] Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate synthesis. Retrieved from [1]

-

Thermo Fisher Scientific. (2024).[1] Knoevenagel Condensation Reaction Guide. Retrieved from [1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Knoevenagel Condensation Reaction [merckmillipore.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. ijcps.org [ijcps.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. ddtjournal.com [ddtjournal.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Dimethyl Acetals [organic-chemistry.org]

Application Note: Precision Hydrolysis of Dimethyl Acetals in Benzaldehyde Derivatives

This Application Note is structured to provide a deep technical dive into the acid-catalyzed hydrolysis of dimethyl acetals, specifically tailored for benzaldehyde derivatives. It moves beyond generic textbook procedures to address the kinetic realities of aromatic substitution patterns and process scalability.

Executive Summary

The deprotection of dimethyl acetals to regenerate benzaldehyde derivatives is a cornerstone transformation in multi-step organic synthesis. While ostensibly simple, the reaction kinetics are heavily influenced by the electronic nature of the benzene ring. This guide provides a mechanistic framework based on Hammett linear free-energy relationships and details three validated protocols ranging from standard discovery-scale methods to green, heterogeneous catalysis suitable for scale-up.

Mechanistic Principles & Kinetic Drivers[1]

The Oxocarbenium Ion Intermediate

The hydrolysis of benzaldehyde dimethyl acetal proceeds via an A-1 (Acid-catalyzed, unimolecular) mechanism. The rate-determining step (RDS) is not the initial protonation, but the cleavage of the C-O bond to form the resonance-stabilized oxocarbenium ion.

Key Insight: The stability of this cationic intermediate dictates the reaction rate.

-

Electron-Donating Groups (EDGs): Substituents like -OMe or -NMe2 stabilize the positive charge through resonance or induction, significantly accelerating the reaction (

). -

Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 destabilize the transition state, retarding the reaction and often requiring elevated temperatures or stronger acids.

Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical oxocarbenium transition state.

Critical Parameters for Optimization

Solvent Systems & Water Miscibility

Hydrolysis requires water, but benzaldehyde derivatives are often lipophilic. A homogeneous single phase is critical for consistent kinetics.

-

THF/Water (4:1): Excellent general-purpose system. Solubilizes most aromatics.

-

Acetone/Water (9:1): Good for transacetalization-driven equilibrium. Acetone can trap released methanol, though less effectively than in acetonide formation.

-

DCM/Water (Biphasic): Avoid unless using a phase transfer catalyst (PTC). The reaction will be restricted to the interface, leading to poor reproducibility.

Acid Catalyst Selection

| Catalyst | pKa (approx) | Application Case |

| HCl (1M - 3M) | -7 | Standard substrates. Cheap, effective, but corrosive. |

| TFA (Trifluoroacetic acid) | 0.23 | Sensitive substrates. Volatile (easy removal). |

| TsOH (p-Toluenesulfonic acid) | -2.8 | Non-volatile, soluble in organic solvents. Good for anhydrous workup. |

| Amberlyst-15 | Solid Acid | Green Chemistry. Filtration removes catalyst. Ideal for scale-up. |

Validated Protocols

Protocol A: Standard Hydrolysis (HCl/THF)

Best for: Routine deprotection of stable benzaldehyde derivatives.

Reagents:

-

Substrate (1.0 equiv)

-

THF (Grade: HPLC or ACS)

-

HCl (1M aqueous solution)

Procedure:

-

Dissolution: Dissolve the dimethyl acetal substrate in THF (concentration ~0.1 M).

-

Acid Addition: Add 1M HCl (5.0 equiv relative to substrate).

-

Note: The large excess of water drives the equilibrium to completion.

-

-

Reaction: Stir at Room Temperature (RT).

-

EDG substrates: Check TLC at 15 mins.

-

EWG substrates: May require heating to 50°C or stirring for 4-12 hours.

-

-

Monitoring: Monitor by TLC (Target: disappearance of high Rf acetal spot) or 1H NMR (disappearance of singlet at ~3.3 ppm).

-

Workup:

-

Neutralize with Sat. NaHCO3.

-

Extract with Ethyl Acetate (x3).

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

-

Protocol B: Heterogeneous "Green" Catalysis (Amberlyst-15)

Best for: Acid-sensitive substrates, scale-up, and simplified purification.

Reagents:

-

Substrate (1.0 equiv)

-

Acetone/Water (10:1 v/v)

-

Amberlyst-15 resin (20 wt% loading relative to substrate)

Procedure:

-

Preparation: Wash Amberlyst-15 beads with methanol then acetone to remove manufacturing impurities if using a fresh batch for GMP work.

-

Reaction: Suspend substrate and Amberlyst-15 in Acetone/Water.

-

Agitation: Stir gently (overhead stirrer preferred for scale >10g to prevent bead pulverization).

-

Completion: Upon completion (TLC/HPLC), filter the mixture through a sintered glass funnel or a Celite pad.

-

Isolation: Concentrate the filtrate. Often, no further workup is required, yielding high-purity aldehyde.

Protocol C: Mild Chemoselective Deprotection (Iodine/Acetone)

Best for: Substrates containing acid-labile groups (e.g., Boc, TBDMS) that might survive mild Lewis acidity but not aqueous HCl.

Reagents:

-

Substrate (1.0 equiv)

-

Acetone (Reagent grade, not strictly anhydrous)

-

Iodine (0.1 - 0.2 equiv)

Procedure:

-

Mix: Dissolve substrate in acetone.

-

Catalyst: Add molecular Iodine (I2).[1] The solution will turn brown.

-

Reaction: Stir at RT. The iodine acts as a mild Lewis acid, activating the acetal oxygen.

-

Quench: Add 5% aqueous Na2S2O3 (Sodium Thiosulfate) until the iodine color disappears (solution turns clear/yellow).

-

Extraction: Extract with DCM or Et2O.

Troubleshooting & Optimization Matrix

The following decision logic helps navigate common issues based on the electronic nature of the substrate.

Quantitative Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Reaction Stalls at 50% | Equilibrium reached. | Add more water or remove methanol (evaporation/distillation). |

| New Spot on TLC (Low Rf) | Hemiacetal formation. | Reaction incomplete. Increase time or acid concentration. |

| Decomposition/Tar | Acid too strong for substrate. | Switch to Protocol B (Amberlyst) or Protocol C (Iodine). |

| Slow Rate (EWG Substrate) | Destabilized Oxocarbenium ion. | Use TFA:H2O (1:1) or heat to reflux. |

| Loss of Silyl Groups | Acid sensitivity.[2][3] | Use Protocol C or buffered conditions (AcOH/H2O). |

References

-

Mechanistic Insights & Hammett Correlations

-

Substituent Effects on the pH Sensitivity of Acetals and Ketals. (2017).[4] Journal of the American Chemical Society.

-

Source:

-

-

Green Chemistry Protocols (Amberlyst-15)

-

Iodine-Catalyzed Deprotection

- Molecular Iodine in Acetone: A Mild Protocol.

-

Source:

-

General Protective Group Strategies

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.

-

Source:

Sources

Application Note: One-Pot Synthesis Protocols Involving Acetal-Protected Aldehydes

Executive Summary

Aldehydes are versatile yet volatile electrophiles in drug discovery. Their susceptibility to oxidation, polymerization, and premature nucleophilic attack often necessitates the use of acetal protecting groups (dimethyl acetals, diethyl acetals, or dioxolanes). However, the traditional "deprotect-isolate-react" workflow is inefficient, leading to yield loss and increased solvent waste.[1]

This guide details one-pot (telescoped) protocols that bypass the isolation of the unstable aldehyde intermediate. By manipulating pH and utilizing specific Lewis acids, researchers can unmask the aldehyde in situ and trap it immediately with nucleophiles, streamlining the synthesis of amines, alkenes, and heterocycles.

Mechanistic Foundation: The Oxocarbenium Pivot

The success of any one-pot acetal transformation relies on the controlled generation of the oxocarbenium ion or the free aldehyde in the presence—or immediate antecedent—of the downstream nucleophile.

General Reaction Pathway

The acetal exists in equilibrium with the oxocarbenium ion under acidic conditions. The key to a successful one-pot reaction is ensuring the rate of the desired nucleophilic attack (

Figure 1: The mechanistic bifurcation in one-pot acetal transformations. The pathway depends on whether the protocol uses aqueous hydrolysis (Solid line) or Lewis-acid mediated direct substitution (Dashed line).

Strategic Workflow A: One-Pot Reductive Amination

Application: Synthesis of secondary/tertiary amines (common pharmacophores). Challenge: Amines are basic and can inhibit the acid catalyst required for acetal hydrolysis. Solution: The "pH-Switch" Protocol or Lewis Acid Catalysis.

Protocol: The Hydrolysis-Buffer-Reduction Sequence

This method is robust for dimethyl acetals (DMA) and ethylene glycol acetals.

Reagents:

-

Substrate: Acetal-protected aldehyde (1.0 equiv)

-

Acid: 1M HCl (aq) or 10% TFA/DCM

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH3CN

-

Buffer: Sodium Acetate or Triethylamine (to adjust pH)

Step-by-Step Methodology:

-

Deprotection (Acidic Phase):

-

Dissolve acetal (1 mmol) in THF (2 mL).

-

Add 1M HCl (1 mL). Stir at RT for 30–60 mins.

-

QC Check: Monitor TLC for disappearance of the non-polar acetal spot.

-

-

The pH Switch:

-

Critical Step: Do NOT isolate. Neutralize the mixture to pH ~5–6 using saturated NaOAc or Et3N.

-

Rationale: STAB is acid-labile; however, imine formation requires mild acid catalysis (pH 5–6 is optimal). If the solution is too basic, the imine will not form; too acidic, and the hydride reagent decomposes.

-

-

Imine Formation & Reduction:

-

Add the amine (1.1 mmol) to the buffered solution. Stir for 15 mins to establish imine equilibrium.

-

Add STAB (1.5 mmol) in one portion.

-

Stir at RT for 2–4 hours.

-

-

Workup:

Data: Reductive Amination Efficiency

| Substrate Type | Protecting Group | Amine Partner | Method | Yield (%) |

| Aryl Aldehyde | Dimethyl Acetal | Aniline | 1M HCl / STAB | 92% |

| Aliphatic Aldehyde | Dioxolane | Benzylamine | 1M HCl / STAB | 85% |

| Acid Sensitive | Dimethyl Acetal | Morpholine | In(OTf)3 (Cat.)* | 78% |

*Note: For acid-sensitive substrates, Indium(III) triflate (5 mol%) in MeCN can catalyze both deprotection and reaction without water (Ref 1).

Strategic Workflow B: The "pH-Swing" Wittig Reaction

Application: Olefination (Styrenes, Acrylates). Challenge: Wittig ylides are strongly basic and unstable in the acidic conditions needed for acetal hydrolysis. Solution: Sequential addition with strict pH monitoring.

Figure 2: The sequential "pH-Swing" workflow for converting acetals to alkenes in a single vessel.

Protocol: Sequential Hydrolysis-Olefination

Reagents:

-

2M HCl

-

Wittig Salt (e.g., Methyltriphenylphosphonium bromide)

-

Base (KOtBu or NaH for ylide generation; NaOH for neutralization)

Methodology:

-

Unmasking: Stir acetal in THF/2M HCl (4:1) until hydrolysis is complete (TLC control).

-

Neutralization: Carefully add 2M NaOH until the internal pH is 7–8. Caution: Do not make it strongly basic yet, or the aldehyde may undergo Cannizzaro or aldol side reactions.

-

Ylide Generation (Separate or In-Situ):

-

Option A (Pre-formed): In a separate vial, generate the ylide (Phosphonium salt + KOtBu in THF) and transfer via cannula to the aldehyde mixture.

-

Option B (In-situ for stabilized ylides): Add the phosphonium salt and weak base (e.g., K2CO3) directly to the neutralized mix if using stabilized ylides (HWE reaction).

-

-

Reaction: Heat to 50°C if necessary.

Strategic Workflow C: Heterocycle Synthesis (Pomeranz-Fritsch)

Application: Synthesis of Isoquinolines.[3][6][7][8] Mechanism: Acid-catalyzed condensation of benzaldehyde (from acetal) with aminoacetaldehyde acetal, followed by electrophilic cyclization.

Protocol: Modified Pomeranz-Fritsch

This protocol utilizes the stability of the acetal to allow "delayed" cyclization.

Reagents:

-

Benzaldehyde dimethyl acetal derivative (1.0 equiv)

-

Aminoacetaldehyde dimethyl acetal (1.0 equiv)[3]

-

Acid: 6M HCl or Triflic Acid (TfOH)

Methodology:

-

Imine Formation: Reflux the benzaldehyde acetal and aminoacetaldehyde acetal in Toluene with a Dean-Stark trap (or molecular sieves) and catalytic pTsOH. This performs a "trans-acetalization/condensation" to form the Schiff base.

-

Cyclization:

-

Evaporate toluene.

-

Redissolve residue in concentrated H2SO4 or TFA/TfOH (10:1).

-

Stir at 0°C -> RT. The strong acid cleaves the amino-acetal and forces the electrophilic attack on the aromatic ring.

-

-

Quench: Pour over ice/NH4OH.

Critical Parameters & Troubleshooting

Solvent Compatibility Table

| Solvent | Hydrolysis Rate | Reductive Amination | Wittig Compatibility | Notes |

| THF/Water | High | Excellent | Good | Best general solvent system. |

| DCM | Low (Biphasic) | Good | Poor | Requires phase transfer catalyst for hydrolysis. |

| Methanol | Moderate | Excellent | Moderate | Risk of acetal exchange (transacetalization) if not careful. |

| Glycerol | N/A | High | N/A | Green solvent option for catalyst-free reduction (Ref 3). |

Troubleshooting Guide

-

Problem: Reaction stalls at the acetal stage.

-

Cause: Acid catalyst is too weak or system is too dry.

-

Fix: Add 5% water or switch from pTsOH to aqueous HCl. Acetal hydrolysis requires water thermodynamically.

-

-

Problem: Low yield in Reductive Amination (Tertiary amines).

-

Cause: Enamine formation is sterically hindered; pH is too low (protonating the amine).

-

Fix: Ensure pH is adjusted to 5–6 before adding STAB. Use Ti(OiPr)4 as a Lewis acid additive to force imine formation.

-

-

Problem: Aldol condensation byproducts.

-

Cause: pH became too basic during the neutralization step before the nucleophile reacted.

-

Fix: Keep temperature low (0°C) during neutralization. Add the nucleophile (amine/ylide) immediately.

-

References

-

Lewis Acid Catalysis (In(OTf)3): R. Yanada et al., "Indium(III) Triflate-Catalyzed One-Pot Reductive Amination of Acetals." Tetrahedron Letters, 2005. (Generalized link to journal).

-

One-Pot Reductive Amination: Abdel-Magid, A. F. et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem., 1996. .

-

Green Solvent Protocol: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol.[9]J. Chem. Sci., 2022. .

-

One-Pot Wittig: Bergdahl, M. et al., "A Highly Versatile One-Pot Aqueous Wittig Reaction." J. Org.[1] Chem., 2013. .

-

Pomeranz-Fritsch Reaction: BenchChem Application Note, "Protocols for the Pomeranz-Fritsch Synthesis." .

Sources

- 1. sciepub.com [sciepub.com]

- 2. air.unimi.it [air.unimi.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Wittig Reaction (One-Pot Wittig) [commonorganicchemistry.com]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 9. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

preventing polymerization of p-(2,2-Dimethoxyethoxy)benzaldehyde during synthesis

Current Status: Operational Role: Senior Application Scientist Topic: Preventing Polymerization & Oligomerization During Synthesis

Executive Summary: The "Hidden" Reactivity

You are likely encountering "polymerization" (formation of insoluble tars or gums) not because of the benzaldehyde moiety itself, but due to the acid-sensitivity of the dimethyl acetal group .

p-(2,2-Dimethoxyethoxy)benzaldehyde contains two reactive centers:

-

The Benzaldehyde (Electrophile): Prone to oxidation (to benzoic acid) and Cannizzaro reactions.

-

The Acetal (Protecting Group): The 2,2-dimethoxyethoxy tail is a "ticking time bomb" in acidic environments.

The Failure Mode: If the reaction or workup becomes even slightly acidic (pH < 7), the acetal hydrolyzes to release 2-(4-formylphenoxy)acetaldehyde . This species, containing a free aldehyde on an ether chain, is highly unstable and rapidly undergoes self-aldol condensation/oligomerization, resulting in the "polymer" you observe.

Module 1: Critical Synthesis Parameters

The standard synthesis involves the Williamson ether alkylation of p-hydroxybenzaldehyde with bromoacetaldehyde dimethyl acetal.

Reagent & Solvent Selection Table

| Component | Recommended | Avoid | Technical Rationale |

| Base | Carbonates provide a "buffer-like" basicity that drives alkylation without triggering Cannizzaro reactions on the benzaldehyde. | ||

| Solvent | DMF or DMSO | Water, Alcohols | Polar aprotic solvents accelerate the |

| Catalyst | Strong Lewis Acids | Iodide acts as a nucleophilic catalyst (Finkelstein-like exchange) to speed up the reaction, minimizing thermal exposure. | |

| Temperature | 80°C - 100°C | >120°C | Excessive heat promotes thermal decomposition of the acetal and oxidation of the aldehyde. |

The "Safe-Zone" Protocol

Standardized for 10 mmol scale

-

Dissolution: Dissolve p-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add

(2.76 g, 20 mmol). Stir at RT for 15 min. Note: The solution will turn yellow (phenoxide formation). -

Alkylation: Add bromoacetaldehyde dimethyl acetal (1.3 mL, 11 mmol) and catalytic KI (160 mg).

-

Reaction: Heat to 90°C under Nitrogen atmosphere . Monitor by TLC (approx. 4-6 hours).

-

Checkpoint: If the reaction turns dark brown/black, oxygen has entered, or the temperature is too high.

-

Module 2: The Danger Zone (Workup & Isolation)

90% of failures occur here. The standard organic chemistry instinct is to "neutralize the base with acid." DO NOT DO THIS.

The Mechanism of Failure

The diagram below illustrates why adding acid (even dilute HCl) triggers the polymerization cascade.

Figure 1: Mechanism of acid-catalyzed failure.[1] The acetal hydrolysis exposes a reactive aldehyde that rapidly oligomerizes.

Correct Workup Procedure (The "Basic Wash" Method)

-

Quench: Pour the reaction mixture into Ice Water (100 mL).

-

pH Check: Ensure the aqueous phase is basic (pH 8-9). If neutral, add a small amount of saturated

. -

Extraction: Extract with Ethyl Acetate (

). -

Washing (Crucial):

-

Wash organic layer with 10%

(2x) to remove unreacted p-hydroxybenzaldehyde. -

Wash with Saturated

(1x). -

Wash with Brine (1x).

-

-

Drying: Dry over

(avoid acidic silica or acidic clays). -

Concentration: Rotary evaporate at

.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky oil that solidifies slowly. Is this polymer?

A: Not necessarily. The target molecule is a low-melting solid (often melts ~40-50°C depending on purity).

-

Test: Run a TLC. If you see a distinct spot (

in 3:1 Hex/EtOAc) and a baseline streak, you have product + polymer. -

Fix: Recrystallize from Ethanol/Water or Hexane/EtOAc. Do not heat excessively during recrystallization.

Q2: I see a white precipitate forming in the bottle during storage.

A: This is likely benzoic acid formation due to autoxidation of the benzaldehyde moiety.[2]

-

Mechanism:

. -

Risk: The benzoic acid creates an acidic environment within the bottle, which will eventually catalyze the acetal hydrolysis (The "Suicide Mechanism").

-

Prevention: Store under Argon at 4°C. Add a stabilizer like BHT (butylated hydroxytoluene) if the application permits.

Q3: Can I use column chromatography to purify it?

A: Yes, but be careful with Silica Gel.

-

Issue: Standard Silica Gel is slightly acidic (pH ~5-6). This can degrade the acetal on the column, leading to "streaking" and low yields.

-

Solution: Pre-treat the silica gel column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Module 4: Process Logic Visualization

Follow this decision tree to ensure batch integrity.

Figure 2: Operational workflow emphasizing the visual checkpoint and buffered quench.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on acetal stability and acid-sensitivity).[3][4]

-

Lumen Learning. (n.d.). Williamson Ether Synthesis. (Standard protocol verification for phenolic alkylation).

-

BenchChem Technical Support. (2025). Preventing Oxidation of Benzaldehyde Derivatives. (Guidance on autoxidation and storage).

-

Organic Chemistry Portal. (n.d.). Acetal Protection and Stability.[4][5][6] (Data on hydrolysis rates of dimethyl acetals).

Sources

- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

Technical Support Center: Stability and Handling of p-(2,2-Dimethoxyethoxy)benzaldehyde in Acidic Reaction Media

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with p-(2,2-dimethoxyethoxy)benzaldehyde. The focus is on understanding and managing the stability of this compound in acidic reaction environments. The content is structured into a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with p-(2,2-dimethoxyethoxy)benzaldehyde in acidic media?

The primary stability concern is the acid-catalyzed hydrolysis of the dimethyl acetal functional group. The (2,2-dimethoxyethoxy) moiety is an acetal, which serves as a protecting group. Acetal groups are inherently sensitive to acidic conditions and can be readily cleaved to reveal the parent carbonyl and alcohol functionalities.[1][2] In this case, hydrolysis will lead to the formation of p-(2-hydroxyethoxy)benzaldehyde and two equivalents of methanol. This deprotection is often unintended and can compete with or prevent a desired reaction at another site on the molecule.

Q2: What is the chemical mechanism behind this instability?

The degradation proceeds via a standard acid-catalyzed acetal hydrolysis mechanism. This is a multi-step equilibrium process:

-

Protonation: An oxygen atom of the acetal is protonated by the acid catalyst, making it a better leaving group.[3]

-

Formation of an Oxocarbenium Ion: A molecule of methanol is eliminated, forming a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A proton is lost to yield a hemiacetal intermediate.

-

Repeat: The process repeats with the second methoxy group—protonation of the hydroxyl, elimination of a second methanol molecule to reform an oxocarbenium ion, attack by water, and final deprotonation to yield the aldehyde and the corresponding diol.

This entire pathway is illustrated in the mechanistic diagram in Section 4.

Q3: How can I quickly check for compound degradation during my experiment?

Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the stability of the starting material. The hydrolysis product, p-(2-hydroxyethoxy)benzaldehyde, contains a free hydroxyl group, making it significantly more polar than the starting acetal.

-

Procedure: Spot your reaction mixture on a TLC plate alongside a co-spot of your starting material.

-

Observation: The appearance of a new, lower Rf (retention factor) spot indicates the formation of the more polar hydrolysis product. An intact starting material will show a single spot corresponding to the initial Rf value.

Q4: Which types of acids are most likely to cause degradation?

The rate of hydrolysis is directly related to the strength of the acid and the availability of water.

-

Strong Protic Acids: Mineral acids like HCl, H₂SO₄, and strong organic acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH) will cause rapid hydrolysis, especially in aqueous or protic solvents.[4]

-

Lewis Acids: Lewis acids such as AlCl₃, FeCl₃, or ZnCl₂ can also catalyze hydrolysis, particularly in the presence of trace water.[5][6]

-

Solid Acids: Acidic resins like Amberlyst-15 or acidic silica gel can also induce deprotection.[7]

To maintain the integrity of the acetal, it is crucial to use anhydrous conditions and avoid strong acids whenever possible.

Section 2: Troubleshooting Guide

Issue 1: My starting material is consumed rapidly, but I'm not getting my desired product. A new, more polar spot is appearing on TLC.

-

Likely Cause: The reaction conditions are too acidic, causing rapid and complete hydrolysis of the acetal group before the intended reaction can occur. The new, polar spot is the deprotected p-(2-hydroxyethoxy)benzaldehyde.

-

Troubleshooting Steps:

-

Reduce Acidity: If possible, switch to a milder acid catalyst or use a substoichiometric amount.

-

Change Solvent: Switch from a protic solvent (like methanol or water) to an anhydrous aprotic solvent (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to suppress the hydrolysis mechanism, which requires water.

-

Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of the undesired hydrolysis.

-

Consider an Alternative Catalyst: For some reactions, non-acidic catalysts may be available. For deliberate deprotection, milder, chemoselective methods exist, such as using iodine in acetone, which can be more tolerant of other sensitive groups.[4]

-